Cas no 92822-02-1 (4-(4-Fluorobenzyl)piperidine)

4-(4-Fluorobenzyl)piperidine structure
4-(4-Fluorobenzyl)piperidine structure
상품 이름:4-(4-Fluorobenzyl)piperidine
CAS 번호:92822-02-1
MF:C12H16FN
메가와트:193.260546684265
MDL:MFCD03840140
CID:61581
PubChem ID:3699841

4-(4-Fluorobenzyl)piperidine 화학적 및 물리적 성질

이름 및 식별자

    • 4-(4'-Fluorobenzyl)piperidine
    • 4-(4-Fluorobenzyl)piperidine
    • 4-[(4-fluorophenyl)methyl]piperidine
    • C12H16FN
    • 4-(4-fluorobenzyl)piperidine(SALTDATA: HCl)
    • 4-fluorobenzylpiperidine
    • fragment 4
    • 4-(p-Fluorobenzyl)piperidine
    • 4-[(4-Fluorophenyl)methyl]piperidine (ACI)
    • JLAKCHGEEBPDQI-UHFFFAOYSA-N
    • SCHEMBL895063
    • MFCD03839825
    • 4-(4-fluorobenzyl)-piperidine
    • AC-6749
    • Z969111158
    • ALBB-014951
    • HMS3604B15
    • Q-103077
    • piperidine 4
    • BDBM15788
    • AKOS005174548
    • 4-(4-fluoro-benzyl)-piperidine
    • PIPERIDINE, 4-[(4-FLUOROPHENYL)METHYL]-
    • DB07110
    • EN300-62671
    • DTXSID30395219
    • NS00069020
    • SS-4428
    • 4-(4-flourophenylmethyl)piperidine
    • 4-(4'-fluorobenzyl) piperidine
    • 4-(4-fluorophenyl)methyl-piperidine
    • 4- (4-fluorophenyl)methyl-piperidine
    • CHEMBL144527
    • CS-W021997
    • 4-(4-Fluorobenzyl)piperidine, AldrichCPR
    • F8889-8150
    • Q27096023
    • PD006096
    • 92822-02-1
    • AB16243
    • MDL: MFCD03840140
    • 인치: 1S/C12H16FN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2
    • InChIKey: JLAKCHGEEBPDQI-UHFFFAOYSA-N
    • 미소: FC1C=CC(CC2CCNCC2)=CC=1

계산된 속성

  • 정밀분자량: 193.126678g/mol
  • 표면전하: 0
  • XLogP3: 2.6
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 회전 가능한 화학 키 수량: 2
  • 동위원소 질량: 193.126678g/mol
  • 단일 동위원소 질량: 193.126678g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 12Ų
  • 중원자 수량: 14
  • 복잡도: 158
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1

실험적 성질

  • 색과 성상: Liquid
  • 밀도: 1.044
  • 비등점: 285℃ at 760 mmHg
  • 플래시 포인트: 126.2°C
  • 굴절률: 1.512
  • PSA: 12.03000
  • LogP: 2.69660

4-(4-Fluorobenzyl)piperidine 보안 정보

4-(4-Fluorobenzyl)piperidine 세관 데이터

  • 세관 번호:2933399090
  • 세관 데이터:

    중국 세관 번호:

    2933399090

    개요:

    2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

4-(4-Fluorobenzyl)piperidine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-62671-5.0g
4-[(4-fluorophenyl)methyl]piperidine
92822-02-1 95.0%
5.0g
$79.0 2025-03-21
Enamine
EN300-62671-0.1g
4-[(4-fluorophenyl)methyl]piperidine
92822-02-1 95.0%
0.1g
$19.0 2025-03-21
Cooke Chemical
BD9443231-250mg
4-(4'-Fluorobenzyl)piperidine
92822-02-1 97%
250mg
RMB 288.00 2025-02-20
Chemenu
CM181050-250mg
4-[(4-Fluorophenyl)methyl]piperidine
92822-02-1 95%+
250mg
$55 2023-01-09
TRC
F588670-5g
4-(4-Fluorobenzyl)piperidine
92822-02-1
5g
$ 483.00 2023-04-17
Enamine
EN300-62671-2.5g
4-[(4-fluorophenyl)methyl]piperidine
92822-02-1 95.0%
2.5g
$47.0 2025-03-21
Fluorochem
040470-10g
4-(4'-Fluorobenzyl)piperidine
92822-02-1 98%
10g
£570.00 2022-03-01
Apollo Scientific
PC200040-250mg
4-(4-Fluorobenzyl)piperidine
92822-02-1 98%
250mg
£44.00 2024-05-26
Chemenu
CM181050-5g
4-[(4-Fluorophenyl)methyl]piperidine
92822-02-1 95%+
5g
$413 2023-01-09
Chemenu
CM181050-10g
4-[(4-Fluorophenyl)methyl]piperidine
92822-02-1 95%
10g
$323 2021-08-05

4-(4-Fluorobenzyl)piperidine 합성 방법

합성 방법 1

반응 조건
참조
Preparation of piperidinylcarbonyl- and piperazinylcarbonylindolylglyoxylates and -amides as inhibitors of p38-α kinase
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
참조
Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst
Zhou, Jimei; Jia, Minxian; Song, Menghui; Huang, Zhiliang; Steiner, Alexander; et al, Angewandte Chemie, 2022, 61(30),

합성 방법 3

반응 조건
참조
Derivatives of 1-phenyl-2-piperidinopropanol and medicines containing it
, France, , ,

합성 방법 4

반응 조건
참조
Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing Arylpiperidine and Arylpiperazine Fragments
Ferro, Stefania; Deri, Batel; Germano, Maria Paola; Gitto, Rosaria ; Ielo, Laura; et al, Journal of Medicinal Chemistry, 2018, 61(9), 3908-3917

합성 방법 5

반응 조건
참조
Preparation of heterocyclic derivatives as anti-inflammatory agents
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
참조
Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
참조
Preparation of aminoalkanoylaminobenzoxazoles as excitatory amino-acid antagonists
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  1 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 9
참조
Pyridazine-piperidine amide compounds as SDC inhibitors and their preparation, pharmaceutical compositions and use in the treatment of brain cancer
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water
참조
Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists
, Canada, , ,

합성 방법 10

반응 조건
참조
Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding
Herndon, Jeff L.; Ismaiel, Abd; Ingher, Stacy P.; Teitler, M.; Glennon, Richard A., Journal of Medicinal Chemistry, 1992, 35(26), 4903-10

합성 방법 11

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  3 d, rt
참조
Preparation of indole-3-carbonyl piperidides and analogs as proinflammatory cytokine inhibitors
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane
참조
The synthesis of substituted bipiperidine amide compounds as CCR3 antagonists
Ting, Pauline C.; Lee, Joe F.; Wu, Jie; Umland, Shelby P.; Aslanian, Robert; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(5), 1375-1378

합성 방법 13

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 9, 25 °C
참조
Preparation of N-heteroaryl heterocyclic carboxamides as stearoyl-CoA desaturase inhibitors for treatment of neurological disorders and primary brain cancer
, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건
1.1 Reagents: Triethylsilane ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  0 - 5 °C; 5 min, 0 - 5 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
Preparation of 3-phenyl-N-[2-(4-benzyl-1-piperidinyl)ethyl]acrylamides as CCR-3 receptor antagonists for use in the treatment of inflammation and allergic conditions
, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건
참조
Preparation of imidazolylbenzene compounds and use thereof as medicines
, World Intellectual Property Organization, , ,

합성 방법 16

반응 조건
참조
N-[3-(4-benzylpiperidin-1-yl)propyl]urea compounds, process for producing the same and use thereof for anti-AIDS drugs
, World Intellectual Property Organization, , ,

합성 방법 17

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
참조
Piperidine-based heterocyclic oxalyl amides as potent p38α MAP kinase inhibitors
Mavunkel, Babu J.; Perumattam, John J.; Tan, Xuefei; Luedtke, Gregory R.; Lu, Qing; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1059-1062

합성 방법 18

반응 조건
1.1 Reagents: Acetic acid
참조
Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds
Shanklin, James R. Jr.; Johnson, Christopher P. III; Proakis, Anthony G.; Barrett, Richard J., Journal of Medicinal Chemistry, 1991, 34(10), 3011-22

합성 방법 19

반응 조건
1.1 Reagents: Triethyl phosphite ;  15 h, rt → 150 °C
1.2 Reagents: Sodium hydride Solvents: 1,3-Dimethyl-2-imidazolidinone ;  150 °C; 20 min, 150 °C; 150 °C → 0 °C
1.3 Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ;  15 h, 50 psi, rt
참조
Preparation of 2-[(4-benzyl)-1-piperidinyl)methyl]benzimidazole-5-ols as NMDA NR2B receptor antagonists for the treatment of neuropathic pain.
, World Intellectual Property Organization, , ,

4-(4-Fluorobenzyl)piperidine Raw materials

4-(4-Fluorobenzyl)piperidine Preparation Products

4-(4-Fluorobenzyl)piperidine 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:92822-02-1)4-(4-Fluorobenzyl)piperidine
A10953
순결:99%
재다:5g
가격 ($):363.0